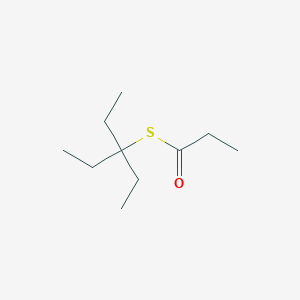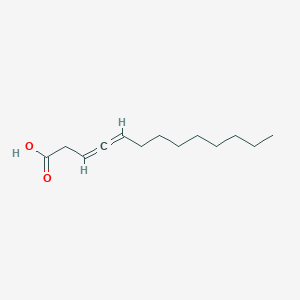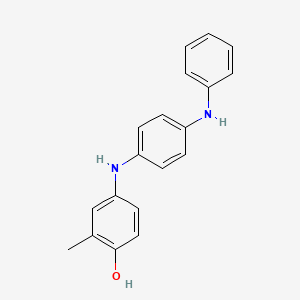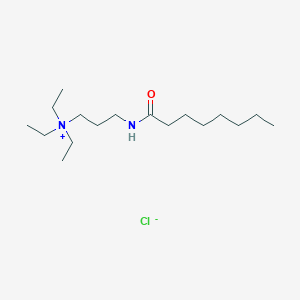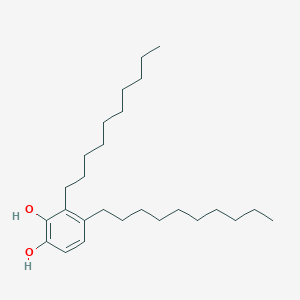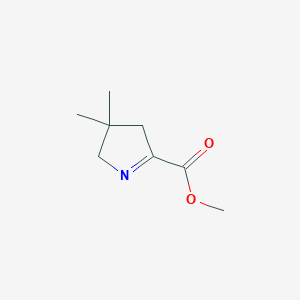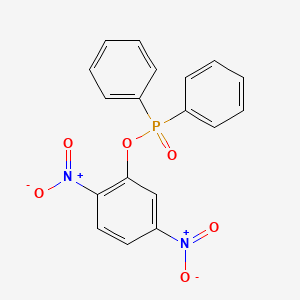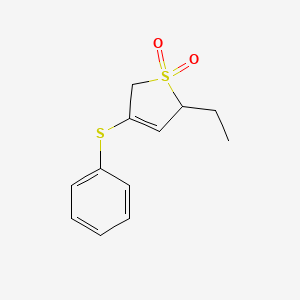
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound that belongs to the class of sulfolenes. Sulfolenes are cyclic organic chemicals with a sulfone functional group. This compound is characterized by its unique structure, which includes a thiophene ring with a sulfone group, an ethyl group, and a phenylsulfanyl group attached to it. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide typically involves the reaction of 2,5-dihydrothiophene-1,1-dioxide with ethyl and phenylsulfanyl substituents. One common method is the polyalkylation of 2,5-dihydrothiophene-1,1-dioxide derivatives. This process involves the deprotonation of methylene groups under the action of strong bases such as lithium hexamethyldisilazide (LiHMDS) and subsequent alkylation with dihaloalkanes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of autoclaves and controlled temperature conditions are common in industrial settings to facilitate the reaction and prevent polymerization of the diene .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo substitution reactions where the phenylsulfanyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylsulfanyl group can also contribute to the compound’s biological activity by enhancing its binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydrothiophene-1,1-dioxide: A simpler sulfolene compound without the ethyl and phenylsulfanyl substituents.
Sulfolane: A related compound used as a solvent in the petrochemical industry.
Uniqueness
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
110026-87-4 |
|---|---|
Fórmula molecular |
C12H14O2S2 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H14O2S2/c1-2-12-8-11(9-16(12,13)14)15-10-6-4-3-5-7-10/h3-8,12H,2,9H2,1H3 |
Clave InChI |
RLYBEQMXXUETSW-UHFFFAOYSA-N |
SMILES canónico |
CCC1C=C(CS1(=O)=O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
